molecular formula C3H10Cl3NSi2 B8592382 1,1,1-Trichloro-N-(trimethylsilyl)silanamine CAS No. 16513-19-2

1,1,1-Trichloro-N-(trimethylsilyl)silanamine

Cat. No. B8592382
M. Wt: 222.64 g/mol
InChI Key: SSFOKDCYTVRUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05296211

Procedure details

In accordance with J. P. Mooser, H. Noth and W. Tinhof in Z. Naturforsch. B 29, 166 (1974), 68.98 g (0.406 mol) silicon tetrachloride and 12.3 g (0.076 mol) hexamethyl disilazane are combined in a 250 ml three-necked flask and stirred for 14 hours at room temperature. Subsequent fractional distillation in a short Vigreux column gives 15 g (88%) of the colorless liquid.
Quantity
68.98 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[Si:1]([Cl:5])(Cl)([Cl:3])[Cl:2].[CH3:6][Si:7]([CH3:14])([CH3:13])[NH:8][Si](C)(C)C>>[Cl:2][Si:1]([Cl:5])([Cl:3])[NH:8][Si:7]([CH3:14])([CH3:13])[CH3:6]

Inputs

Step One
Name
Quantity
68.98 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
Quantity
12.3 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequent fractional distillation in a short Vigreux column

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
Cl[Si](N[Si](C)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.